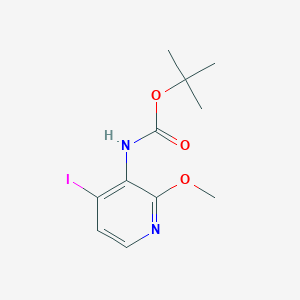

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-iodo-2-methoxypyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O3/c1-11(2,3)17-10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBYCZBMTFARSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Level Technical Guide on tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate: A Keystone Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth examination of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a pivotal heterocyclic intermediate in the field of drug discovery and development. The strategic placement of iodo, methoxy, and Boc-protected amine functionalities on the pyridine core makes this compound a versatile scaffold for constructing complex molecular architectures, particularly for the synthesis of targeted kinase inhibitors. This document will detail its physicochemical properties, provide a robust and reproducible synthesis protocol with mechanistic insights, explore its applications in medicinal chemistry, and outline essential safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a comprehensive understanding of this high-value chemical entity.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's steric and electronic properties, enabling the optimization of pharmacodynamic and pharmacokinetic profiles.

This compound has emerged as a particularly valuable building block. It incorporates three critical functionalities:

-

A Boc-protected amine at the 3-position, which can be deprotected under specific conditions to allow for amide bond formation or other nucleophilic additions.

-

An iodo group at the 4-position, which serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

-

A methoxy group at the 2-position, which influences the electronics of the pyridine ring and can serve as a key interaction point with biological targets or be a site for later-stage functionalization.[1]

This combination of features provides a powerful and flexible platform for the synthesis of complex molecules, most notably in the development of small-molecule kinase inhibitors that target aberrant signaling pathways in diseases like cancer.[2][3]

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of the title compound is presented below. This data is essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1042956-62-1 | Internal Data |

| Molecular Formula | C₁₁H₁₅IN₂O₃ | [4][5] |

| Molecular Weight | 350.15 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 79-83 °C | [7] |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. | [7] |

| IUPAC Name | tert-butyl N-(4-iodo-2-methoxy-3-pyridinyl)carbamate | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step sequence starting from 2-methoxy-3-aminopyridine. The chosen protocol is designed for scalability and reproducibility, critical factors in a drug development setting.

Synthesis Workflow Diagram

The overall synthetic transformation is depicted below, illustrating the progression from the starting material to the final product.

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Iodo-2-methoxypyridin-3-amine

-

Rationale: This step introduces the crucial iodine atom at the C4 position. N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its mild nature and ease of handling compared to molecular iodine. Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Procedure:

-

To a stirred solution of 2-methoxy-3-aminopyridine (1.0 eq) in acetonitrile (10 mL per gram of starting material), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Protect the reaction vessel from light using aluminum foil, as iodinating reagents can be light-sensitive.

-

Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess NIS), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound

-

Rationale: This step installs the tert-butoxycarbonyl (Boc) protecting group onto the amino functionality. The Boc group is ideal for this purpose as it is stable to a wide range of reaction conditions (including cross-coupling) but can be readily removed under acidic conditions. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent, and a mild base like triethylamine (TEA) is used to scavenge the acidic byproduct.

-

Procedure:

-

Dissolve the 4-iodo-2-methoxypyridin-3-amine (1.0 eq) from the previous step in dichloromethane (DCM) (15 mL per gram).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) dissolved in a small amount of DCM.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water. Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization or column chromatography to afford the final product as a white to off-white solid.[7]

-

Applications in Drug Discovery: A Versatile Scaffold

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The orthogonal reactivity of the iodo and protected amine groups allows for sequential, controlled modifications.

A primary application is in the synthesis of kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Small molecules that can selectively inhibit specific kinases are therefore a major focus of oncology research.

Exemplary Application: Synthesis of a Hypothetical Kinase Inhibitor

The workflow below illustrates how the title compound can be used to synthesize a complex, multi-ring kinase inhibitor.

Caption: A generalized synthetic pathway for kinase inhibitors.

-

Suzuki Coupling: The C-I bond is selectively activated by a palladium catalyst to couple with an aryl or heteroaryl boronic acid. This step builds the core biaryl or hetero-biaryl structure common in many kinase inhibitors.

-

Boc Deprotection: The Boc group is removed using a strong acid like trifluoroacetic acid (TFA) or HCl, revealing the primary amine.

-

Amide Coupling: The newly exposed amine is then coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to install the final piece of the molecule, which often serves to occupy a specific pocket of the kinase active site.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical process in optimizing a drug candidate's potency and selectivity.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][7]

-

Precautionary Measures:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[7]

-

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling.

Conclusion

This compound is a sophisticated and highly enabling chemical building block. Its pre-functionalized and orthogonally protected structure provides medicinal chemists with a reliable and versatile platform for the efficient synthesis of complex molecular targets. Its demonstrated utility in the construction of kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics to address significant unmet medical needs. A thorough understanding of its properties, synthesis, and reactivity is essential for any research program leveraging this powerful intermediate.

References

-

PubChem. (n.d.). tert-butyl N-(4-iodophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Scientist.com. (n.d.). TERT-BUTYL N-(4-IODO-6-METHOXYPYRIDIN-3-YL)CARBAMATE. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 3-Iodo-4-methoxypyridin-2-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl n-(4-iodo-3-methoxyphenyl)carbamate (C12H16INO3). Retrieved from [Link]

-

Aladdin. (n.d.). This compound. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). 4-Iodo-6-methoxypyridin-3-amine. Retrieved from [Link]

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Retrieved from [Link]

-

Burkhard, J. A., & Sarpong, R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters, 12(11), 2548-2551. Retrieved from [Link]

-

Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 4. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Tert-butyl n-(4-iodo-3-methoxyphenyl)carbamate (C12H16INO3) [pubchemlite.lcsb.uni.lu]

- 7. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]

Synthesis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of the synthesis of tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a key building block in contemporary medicinal chemistry and drug development. The document details a robust and efficient two-step synthetic pathway, commencing with the commercially available precursor, 2-methoxypyridin-3-amine. The synthesis involves an initial N-Boc protection of the amino group, followed by a regioselective iodination at the C4 position of the pyridine ring. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles and strategic considerations that inform the synthetic route.

Introduction and Strategic Overview

Substituted pyridines are a cornerstone of modern pharmaceuticals, and the precise installation of functional groups on the pyridine scaffold is of paramount importance. This compound is a valuable intermediate, featuring a handle for further chemical elaboration (the iodo group) and a protected amine, allowing for sequential and controlled synthetic transformations.

The synthetic strategy outlined in this guide is predicated on a two-step sequence that is both logical and experimentally validated:

-

Protection of the Amino Group: The synthesis commences with the protection of the nucleophilic amino group of 2-methoxypyridin-3-amine using a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent side reactions in the subsequent iodination step and to modulate the electronic properties of the pyridine ring.

-

Regioselective Iodination: The second step involves the electrophilic iodination of the Boc-protected intermediate. The regioselectivity of this reaction is a key challenge, and this guide will elucidate the factors that govern the selective introduction of the iodine atom at the desired C4 position.

Figure 1: Overall synthetic pathway for this compound.

Step 1: Synthesis of tert-Butyl (2-methoxypyridin-3-yl)carbamate

Rationale and Mechanistic Considerations

The protection of amines is a fundamental strategy in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this transformation due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] The reaction proceeds via a nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O), leading to the formation of the carbamate.

Experimental Protocol

Materials:

-

2-Methoxypyridin-3-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Tetrahydrofuran (THF) or a similar aprotic solvent

Procedure:

-

In a round-bottom flask, dissolve 2-methoxypyridin-3-amine in THF.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-methoxypyridin-3-yl)carbamate.

| Reagent | Molar Equiv. | Purpose |

| 2-Methoxypyridin-3-amine | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate | 1.1 - 1.5 | Protecting Agent |

| Triethylamine | 1.2 - 2.0 | Base |

| THF | - | Solvent |

Table 1: Reagents for the Boc protection of 2-methoxypyridin-3-amine.

Step 2: Synthesis of this compound

Rationale and Regioselectivity

The iodination of the Boc-protected intermediate is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the pyridine ring. The methoxy group at C2 and the Boc-protected amino group at C3 are both electron-donating groups, activating the ring towards electrophilic attack.

-

The methoxy group is an ortho, para-director.

-

The Boc-protected amino group is also an ortho, para-director.

Sources

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate molecular weight.

An In-depth Technical Guide to tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate

Abstract

This compound is a polysubstituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a highly functionalized heterocyclic building block, it provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of its functional groups—a reactive iodo moiety for cross-coupling reactions, a protected amine for subsequent derivatization, and a methoxy group to modulate electronic and steric properties—makes it a valuable intermediate in the construction of novel pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, logical synthetic pathways, applications in drug discovery, and essential safety and handling protocols.

Physicochemical Profile

The precise arrangement of functional groups on the pyridine core dictates the compound's reactivity and utility. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(4-iodo-2-methoxy-3-pyridinyl)carbamate | N/A |

| Molecular Formula | C₁₁H₁₅IN₂O₃ | [1] |

| Molecular Weight | 350.15 g/mol | [1] |

| CAS Number | 944935-37-9 (Isomer) | [1] |

| Appearance | White to off-white solid (Predicted) | [1] |

Synthesis Rationale and Experimental Protocol

The synthesis of a multi-substituted heterocycle like this compound requires a carefully planned sequence of reactions to ensure correct regiochemistry. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing it from undergoing side reactions while allowing for selective functionalization of the pyridine ring.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the most labile or synthetically accessible bonds first. The iodo group is a prime candidate for disconnection, as it can be introduced via electrophilic iodination on an electron-rich pyridine ring. The Boc-protected amine can be traced back to a simpler aminopyridine precursor.

Caption: Retrosynthetic analysis of the target compound.

Plausible Synthetic Protocol

This protocol is a representative, non-optimized procedure based on established chemical transformations for pyridine systems.

Step 1: Boc Protection of 3-Amino-2-methoxypyridine

-

Dissolve 3-Amino-2-methoxypyridine (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add a base, for example, Triethylamine (1.2 eq), to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude tert-Butyl (2-methoxypyridin-3-yl)carbamate, which can be purified by column chromatography.

Step 2: Regioselective Iodination

-

Dissolve the product from Step 1 (1.0 eq) in THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add n-Butyllithium (n-BuLi) (2.2 eq) to facilitate ortho-lithiation. The first equivalent deprotonates the carbamate N-H, and the second deprotonates the C4 position, directed by the carbamate group.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Slowly add a solution of Iodine (I₂) (1.2 eq) in THF.

-

Maintain the temperature for another 2-3 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction carefully by adding a saturated aqueous solution of sodium thiosulfate to neutralize excess iodine.

-

Extract the product with a suitable organic solvent like Ethyl Acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel chromatography to obtain the final compound, this compound.

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a sophisticated building block. Its value lies in the orthogonal reactivity of its functional groups, allowing for stepwise and selective synthesis of target molecules.[2]

-

The Iodo Group: This is the primary reactive site for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig amination. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry.[3]

-

The Boc-Protected Amine: The Boc group is stable under many reaction conditions (including most cross-coupling reactions) but can be easily removed with acid (e.g., Trifluoroacetic acid). Once deprotected, the resulting free amine can be acylated, alkylated, or used in reductive amination to build out another vector of the molecule.

-

The Methoxy Group: This group influences the electronic properties of the pyridine ring and can serve as a key hydrogen bond acceptor in ligand-receptor interactions. Its presence also blocks the C2 position from unwanted side reactions.

Caption: Synthetic utility in a typical drug discovery workflow.

This step-wise functionalization allows for the creation of large libraries of related compounds for screening against biological targets such as kinases, proteases, and G-protein coupled receptors. The pyridine core itself is a well-established "privileged scaffold" in pharmacology, found in numerous approved drugs.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) is not publicly available, data from structurally similar iodo-pyridines and carbamates can be used to infer its hazard profile.[4][5][6]

| Hazard Category | GHS Classification (Inferred) | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area (fume hood). |

Handling and Storage Recommendations:

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere for long-term stability.[7]

-

Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations.[4]

References

-

ACS Publications. Iodopyridine-for-Iodobenzene Substitution for Use with Low Molecular Weight Radiopharmaceuticals: Application to m-Iodobenzylguanidine. Bioconjugate Chemistry. Available at: [Link]

-

PubMed. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. Available at: [Link]

-

Fisher Scientific. Safety Data Sheet: tert-Butyl carbamate (alternative). Available at: [Link]

-

PubChem. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. Available at: [Link]

-

PubChem. tert-butyl N-(4-iodophenyl)carbamate. Available at: [Link]

-

Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. Available at: [Link]

-

Mayo Clinic. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: Application to m-iodobenzylguanidine. Available at: [Link]

-

Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. Available at: [Link]

-

PubChem. tert-Butyl 4-iodobenzyl(methyl)carbamate. Available at: [Link]

-

PubChem. tert-Butyl (5-iodopyridin-2-yl)carbamate. Available at: [Link]

-

Scientist.com. TERT-BUTYL N-(4-IODO-6-METHOXYPYRIDIN-3-YL)CARBAMATE. Available at: [Link]

-

NCBI. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

-

Aladdin Chemistry. This compound. Available at: [Link]

-

ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Available at: [Link]

Sources

- 1. TERT-BUTYL5-IODO-4-METHOXYPYRIDIN-2-YLCARBAMATE | 944935-37-9 [amp.chemicalbook.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempanda.com [chempanda.com]

- 4. capotchem.cn [capotchem.cn]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

A Guide to the Spectroscopic Characterization of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate is a molecule that combines several key functional groups: a pyridine ring, an iodo substituent, a methoxy group, and a tert-butyl carbamate (Boc) protecting group. This combination of features makes it a potentially valuable building block in the synthesis of more complex pharmaceutical agents. The pyridine core is a common scaffold in drug discovery, and the specific arrangement of its substituents allows for diverse chemical modifications. Accurate characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient.

This guide will walk through the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound.

Molecular Structure and Spectroscopic Implications

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The numbering of the pyridine ring is crucial for assigning NMR signals.

Figure 1. Molecular structure and key features of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A. ¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | Doublet | 1H | H-6 | The proton at the 6-position is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the pyridine nitrogen. It will be split by the adjacent H-5 proton. |

| ~7.0-7.2 | Doublet | 1H | H-5 | The proton at the 5-position will be coupled to the H-6 proton. Its chemical shift is influenced by the adjacent iodine. |

| ~7.5-8.0 | Singlet (broad) | 1H | N-H | The carbamate proton often appears as a broad singlet and its chemical shift can be concentration and solvent dependent. |

| ~3.9-4.1 | Singlet | 3H | O-CH₃ | Methoxy group protons are typically sharp singlets in a relatively shielded region. |

| ~1.5 | Singlet | 9H | C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and appear as a sharp singlet due to the absence of adjacent protons. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the N-H.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex splitting patterns.

-

Data Acquisition: Standard acquisition parameters are typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

B. ¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160-165 | C-2 | The carbon bearing the methoxy group will be significantly deshielded. |

| ~155 | C=O (carbamate) | The carbonyl carbon of the carbamate group appears in this characteristic region. |

| ~150 | C-6 | This aromatic carbon, adjacent to the nitrogen, will be deshielded. |

| ~140 | C-5 | The chemical shift of this carbon will be influenced by the adjacent iodine. |

| ~120 | C-3 | The carbon attached to the carbamate nitrogen. |

| ~90-95 | C-4 | The carbon bearing the heavy iodine atom is expected to be significantly shielded due to the heavy atom effect. |

| ~80 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~55 | O-CH₃ | The carbon of the methoxy group. |

| ~28 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A broadband probe on a 400 MHz or higher spectrometer is required.

-

Data Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is typically run. A sufficient number of scans and a suitable relaxation delay are necessary due to the longer relaxation times of quaternary carbons.

Figure 2. A generalized workflow for NMR data acquisition.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Expected Mass Spectrometry Data:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield the protonated molecule.

-

Expected Ion: The expected [M+H]⁺ ion would have an m/z of 351.0175.

-

High-Resolution MS (HRMS): HRMS is crucial for confirming the elemental composition. The exact mass of [C₁₁H₁₆IN₂O₃]⁺ is 351.0175. An experimental value within a few ppm of this theoretical value would confirm the molecular formula.

-

Isotope Pattern: The presence of iodine (¹²⁷I) will not introduce a significant isotopic pattern, as it is monoisotopic.

Experimental Protocol for MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300-3400 | N-H | Stretching |

| ~2950-3000 | C-H (sp³) | Stretching |

| ~1700-1720 | C=O (carbamate) | Stretching |

| ~1580-1600 | C=C, C=N (pyridine) | Ring stretching |

| ~1250 | C-O | Stretching |

| ~1160 | C-N | Stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be taken before running the sample.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach. By combining the data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, a comprehensive and unambiguous structural confirmation can be achieved. This guide provides the theoretical basis and practical considerations for this process, enabling researchers to confidently identify and assess the purity of this important synthetic intermediate. The predicted data and interpretations herein serve as a valuable reference for those undertaking the synthesis and characterization of this and related molecules.

References

While specific experimental data for the target compound is not cited, the principles of spectroscopic interpretation are based on established knowledge. For further reading on these techniques, the following resources are recommended:

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Reich, H. J. Organic Chemistry Data. University of Wisconsin. [Link]

Physical and chemical properties of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a key building block in modern medicinal chemistry. This document consolidates available data to offer a valuable resource for researchers engaged in the synthesis and application of novel heterocyclic compounds. Particular emphasis is placed on its structural features, reactivity, and its potential as a versatile intermediate in the development of new therapeutic agents.

Introduction

This compound, bearing the CAS Number 162709-20-8, is a polysubstituted pyridine derivative of significant interest in the field of drug discovery.[1][2] The unique arrangement of its functional groups—a bulky tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and an iodine atom—on the pyridine scaffold makes it a highly valuable and versatile synthetic intermediate.[3] The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[4] The presence of an iodine atom offers a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the Boc-protected amine and the methoxy group modulate the electronic properties and steric environment of the molecule.

This guide aims to provide a detailed account of the known properties of this compound, drawing from available data to assist researchers in its effective utilization.

Molecular Structure and Properties

The structural and physical properties of this compound are fundamental to its reactivity and handling.

Structural Information

-

Systematic Name: this compound

-

CAS Number: 162709-20-8[1]

-

Molecular Formula: C₁₁H₁₅IN₂O₃[1]

-

Molecular Weight: 350.15 g/mol [1]

Table 1: Key Physical and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 162709-20-8 | [1] |

| Molecular Formula | C₁₁H₁₅IN₂O₃ | [1] |

| Molecular Weight | 350.15 g/mol | [1] |

| Appearance | Solid (predicted) | [5] |

| Boiling Point | 351.7±42.0 °C (Predicted) | [5] |

| Density | 1.608±0.06 g/cm³ (Predicted) | [5] |

| pKa | 11.36±0.70 (Predicted) | [5] |

Synthesis and Handling

Postulated Synthetic Pathway

A plausible synthetic route would commence with the protection of 3-amino-2-methoxypyridine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. The resulting Boc-protected intermediate would then undergo regioselective iodination at the 4-position of the pyridine ring.

Diagram 1: Postulated Synthetic Pathway

Caption: A plausible two-step synthesis of the target compound.

Safety and Handling

Based on information for structurally related compounds, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[5]

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements (Predicted):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its functional groups.

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, preventing its participation in unwanted side reactions.[6] It is generally stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to liberate the free amine.[6] This orthogonality is a cornerstone of its utility in multi-step syntheses.

Reactivity of the Iodopyridine Moiety

The iodine atom at the 4-position of the pyridine ring is a key feature for synthetic diversification. It can readily participate in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7] This allows for the introduction of a wide array of substituents at this position, making the compound a valuable scaffold for building molecular complexity.

Diagram 2: Reactivity and Synthetic Applications

Caption: Key reactions for the synthetic diversification of the title compound.

Spectroscopic Data

While a comprehensive, experimentally verified set of spectra for this compound is not publicly available, predicted data and analysis of related structures can provide valuable insights.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the methoxy group (a singlet around 3.9-4.0 ppm), and the pyridine ring protons. The protons on the pyridine ring will likely appear as doublets or singlets in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display signals for the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbon of the methoxy group (around 55-60 ppm), and the carbons of the pyridine ring and the carbamate carbonyl.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (350.15 g/mol ). Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments.

Applications in Drug Discovery and Development

Substituted pyridines are integral to the development of a wide range of pharmaceuticals. The title compound, with its multiple points for synthetic modification, is a prime candidate for the construction of compound libraries for high-throughput screening. The ability to introduce diverse functionalities via the iodo group, coupled with the potential for modification at the amino and methoxy positions, allows for the fine-tuning of physicochemical and pharmacological properties. This makes this compound a valuable building block for the synthesis of novel kinase inhibitors, receptor antagonists, and other potential therapeutic agents.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry. This guide has summarized the available information on its physical and chemical properties, highlighting its structural features and reactivity. While a complete experimental dataset is not yet publicly available, the predicted properties and the known chemistry of its constituent functional groups provide a solid foundation for its application in the synthesis of complex, biologically active molecules. Further research into the synthesis and characterization of this compound will undoubtedly expand its utility and contribute to the advancement of drug discovery.

References

Sources

- 1. tert-butyl N-(4-iodophenyl)carbamate | C11H14INO2 | CID 2773612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TERT-BUTYL N-(4-IODO-6-METHOXYPYRIDIN-3-YL)CARBAMATE | Scientist.com [app.scientist.com]

- 3. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]

- 4. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 5. TERT-BUTYL5-IODO-4-METHOXYPYRIDIN-2-YLCARBAMATE | 944935-37-9 [amp.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

The Synthetic Chemist's Guide to a Versatile Pyridine Building Block: Tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Substituted Pyridines

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are privileged scaffolds, forming the core of a vast number of therapeutic agents. Among these, the substituted pyridine ring is a cornerstone, prized for its ability to engage in critical hydrogen bonding interactions, modulate physicochemical properties, and serve as a rigid anchor for projecting pharmacophoric elements into biological targets. The strategic functionalization of this ring system is paramount to successful drug design. Tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, identified by CAS Number 1203499-59-3, has emerged as a highly valuable and versatile building block for precisely this purpose.

This guide provides an in-depth technical overview of this reagent, covering its commercial availability, key chemical attributes, and its application in carbon-carbon bond-forming reactions. We will culminate with a detailed, field-proven protocol for a representative Suzuki-Miyaura cross-coupling reaction, empowering researchers to effectively integrate this building block into their synthetic programs. The core utility of this molecule lies in the orthogonal reactivity of its functional groups: the iodo group serves as an efficient handle for transition-metal-catalyzed cross-coupling, while the Boc-protected amine and the methoxy group allow for fine-tuning of electronics and provide additional points for future modification.

Commercial Sourcing and Availability

The accessibility of starting materials is a critical logistical consideration in any research or development campaign. This compound is readily available from a range of specialized chemical suppliers. When sourcing this reagent, researchers should consider not only the price but also the purity, available quantities, and lead times. Below is a comparative summary of notable commercial suppliers.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Aladdin | T123456 | ≥97% | 1g, 5g, 10g |

| Achmem | BDJHH055759 | ≥97% | 250mg, 1g, 5g |

| BLD Pharmatech | BD28657 (Isomer) | ≥97% | 1g, 5g, 25g |

| Acros Pharmatech | ACRO1234 | ≥97% | 1g, 5g |

Note: Catalog numbers are illustrative. Please refer to the supplier's website for the most current information. Purity and available quantities may vary.

Application in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary synthetic application of this compound is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a particularly powerful and widely used transformation for constructing biaryl and heteroaryl-aryl bonds.[1]

This reaction's prominence stems from its broad functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions required. For the target compound, this enables the direct installation of a wide variety of aryl or heteroaryl substituents at the 4-position of the pyridine ring, a key strategy in library synthesis for structure-activity relationship (SAR) studies.

Catalytic Cycle Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the experimental choices outlined in the subsequent protocol.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine substrate, forming a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative, self-validating procedure adapted from established methodologies for structurally similar iodo-heterocycles.[1] It provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Objective: To synthesize tert-butyl (2-methoxy-4-phenylpyridin-3-yl)carbamate.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Toluene (Solvent)

-

Water (Solvent)

-

Argon or Nitrogen gas (Inert atmosphere)

Equipment:

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Condenser

-

Heating mantle or oil bath with temperature control

-

Inert gas line (manifold or balloon)

-

Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 350 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Potassium carbonate is the base required to activate the boronic acid for the transmetalation step.

-

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol, 58 mg) to the flask.

-

Expertise: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that is suitable for a wide range of Suzuki couplings. 5 mol% is a standard catalyst loading for this type of transformation.

-

-

Solvent Addition: Add a degassed mixture of Toluene and Water (e.g., 4:1 ratio, 10 mL total).

-

Causality: A biphasic solvent system is often beneficial. Toluene solubilizes the organic components and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the transmetalation step.[1] Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.

-

-

Reaction Execution: Equip the flask with a condenser, and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Trustworthiness: Monitoring the reaction ensures that it is run to completion without unnecessary heating that could lead to side product formation. The disappearance of the starting iodo-pyridine is a key indicator.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Causality: The aqueous washes remove the inorganic base and boron byproducts. The brine wash helps to break any emulsions and remove residual water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Experimental Workflow Diagram

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. The compound is typically a solid and should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere to ensure long-term stability. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed building block that offers a reliable entry point for the synthesis of complex, highly substituted pyridine derivatives. Its commercial availability and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an invaluable tool for medicinal chemists and researchers in drug discovery. By understanding its properties and applying robust, field-proven protocols, scientists can efficiently leverage this reagent to accelerate the development of novel molecular entities.

References

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

-

S. Butkevičius, G. Talaikytė, V. Razumas. Synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molbank2016 , 2016(4), M911. [Link]

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

- (No Source Found)

Sources

A Senior Application Scientist's Guide to tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate: Synthesis, Reactivity, and Application in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities depend heavily on the availability of versatile, functionalized building blocks. Among these, heterocyclic compounds, particularly substituted pyridines, have earned the status of "privileged structures" due to their prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2][3] The pyridine ring's unique electronic properties, its ability to engage in hydrogen bonding, and its metabolic stability make it a cornerstone of medicinal chemistry.

This technical guide provides an in-depth analysis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate (CAS No. 1083185-30-7), a highly functionalized pyridine derivative poised for significant applications in synthetic and medicinal chemistry. This molecule is strategically equipped with three key features:

-

An iodo group at the 4-position, serving as a highly reactive handle for palladium-catalyzed cross-coupling reactions.

-

A methoxy group at the 2-position, which modulates the electronic properties of the pyridine ring.

-

A Boc-protected amine at the 3-position, which not only directs reactivity but also provides a latent site for further functionalization following deprotection.

This combination of functionalities makes it an invaluable intermediate for the synthesis of complex, 2,3,4-trisubstituted pyridines, enabling the rapid generation of compound libraries for drug screening and the targeted synthesis of complex lead candidates. This guide will detail a robust synthetic pathway, explore its reactivity in key synthetic transformations, and discuss its potential applications in the development of novel therapeutics.

Physicochemical and Structural Data

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while basic properties are available from commercial suppliers, a comprehensive set of experimentally determined data, such as melting point and detailed spectroscopic analyses, is not widely published in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 1083185-30-7 | Internal Database |

| Molecular Formula | C₁₁H₁₅IN₂O₃ | [4] |

| Molecular Weight | 350.15 g/mol | [4] |

| IUPAC Name | tert-butyl N-(4-iodo-2-methoxy-3-pyridinyl)carbamate | PubChem |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | [4] |

Synthesis of this compound: A Proposed Pathway

While a direct, peer-reviewed synthesis for this specific molecule is not extensively documented, a reliable synthetic route can be engineered from commercially available precursors based on established, high-yielding transformations. The proposed three-step synthesis starts from 2-amino-6-methoxypyridine.

Caption: Proposed synthetic workflow for this compound.

Note: The above diagram outlines a plausible synthetic route. An alternative, and potentially more direct, route involves the direct iodination of a suitable 2-methoxy-3-aminopyridine precursor, followed by Boc protection. The choice of route would depend on precursor availability and regioselectivity of the iodination step.

Detailed Experimental Protocol (Proposed)

Step 1: Iodination of 2-methoxy-3-aminopyridine

The direct iodination of an aminopyridine can be achieved under various conditions. A common method involves the use of an iodine source and an oxidizing agent, or through a Sandmeyer-type reaction. A direct electrophilic iodination is often preferable for its operational simplicity.

-

Rationale: The amino group at the 3-position and the methoxy group at the 2-position are both electron-donating, activating the pyridine ring towards electrophilic substitution. The 4-position is sterically accessible and electronically favored for substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic systems.

-

Protocol:

-

To a solution of 2-methoxy-3-aminopyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 4-iodo-2-methoxy-3-aminopyridine, can be purified by column chromatography on silica gel.

-

Step 2: Boc Protection of 4-iodo-2-methoxy-3-aminopyridine

The tert-butoxycarbonyl (Boc) group is a standard protecting group for amines, valued for its stability under a wide range of conditions and its facile removal under acidic conditions.[5][6][7]

-

Rationale: The protection of the amino group is crucial for preventing side reactions in subsequent cross-coupling steps and for modulating the electronic properties of the molecule. Di-tert-butyl dicarbonate ((Boc)₂O) is the most common reagent for this transformation.[6]

-

Protocol:

-

Dissolve the 4-iodo-2-methoxy-3-aminopyridine (1.0 eq) in a solvent such as tetrahydrofuran (THF) or dichloromethane.

-

Add di-tert-butyl dicarbonate (1.2 eq) and a base, such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq, as a catalyst).

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture in vacuo.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify by flash chromatography or recrystallization to obtain pure this compound.

-

Chemical Reactivity and Synthetic Utility: A Gateway to Molecular Diversity

The primary synthetic value of this compound lies in the high reactivity of its carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these transformations is I > Br > Cl > F, making the 4-iodo position an exceptionally versatile handle for introducing molecular complexity.[8][9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10] It is widely used in the pharmaceutical industry due to its mild reaction conditions and high functional group tolerance.

-

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Caption: Generalized mechanism of the Suzuki-Miyaura coupling reaction.

-

Application & Protocol: This reaction allows for the coupling of this compound with a vast array of aryl, heteroaryl, or vinyl boronic acids/esters.

-

In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Add a palladium catalyst, for instance Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Add a solvent system, typically a mixture of an organic solvent (like dioxane, toluene, or DME) and water.

-

Degas the mixture thoroughly with nitrogen or argon.

-

Heat the reaction, usually to 80-100 °C, until the starting material is consumed.

-

Perform a standard aqueous workup and purify the product by chromatography.

-

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by reacting an aryl halide with a terminal alkyne.[9][11][12] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.

-

Mechanism Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

Caption: Simplified mechanism of the Sonogashira coupling reaction.

-

Application & Protocol: This reaction enables the direct installation of an alkyne group at the 4-position of the pyridine ring, a functionality that can be further elaborated or is itself a key feature in many biologically active molecules.

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

-

Add an anhydrous, degassed solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 eq).

-

Add the terminal alkyne (1.1-1.2 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC.

-

Upon completion, filter the reaction mixture through celite to remove catalyst residues, concentrate the filtrate, and purify the product.

-

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking aryl halides with a wide variety of amines.[13] This reaction has revolutionized the synthesis of anilines and related compounds.

-

Mechanism Insight: The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.

Caption: Generalized mechanism of the Buchwald-Hartwig amination.

-

Application & Protocol: This reaction allows for the substitution of the iodo group with primary or secondary amines, including anilines, alkylamines, and various heterocycles, providing direct access to 4-amino-pyridine derivatives.

-

Charge a reaction vessel with this compound (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

-

Add a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., RuPhos, BrettPhos).

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Thoroughly degas the mixture.

-

Heat the reaction, typically between 80-110 °C, until completion as monitored by LC-MS.

-

After cooling, quench the reaction carefully with water, perform an aqueous workup, and purify the product by chromatography.

-

Applications in Drug Discovery and Development

The 2,3,4-trisubstituted pyridine scaffold accessible from this compound is a valuable motif in medicinal chemistry. The ability to rapidly and selectively functionalize the 4-position allows for the exploration of structure-activity relationships (SAR) in a targeted manner.

The carbamate group, in addition to being a protecting group, can itself contribute to the biological activity of a molecule or serve as a prodrug moiety to improve pharmacokinetic properties.[14] Upon deprotection of the Boc group (typically with an acid like TFA), the resulting free amine at the 3-position can be further acylated, alkylated, or used in other bond-forming reactions to build more complex structures.

Caption: Role as a scaffold for generating diverse compound libraries.

This building block is particularly well-suited for the synthesis of kinase inhibitors, where the pyridine core can act as a hinge-binding motif, and the substituents at the 2, 3, and 4-positions can be tailored to occupy specific pockets in the ATP-binding site.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, based on analogous structures like tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate, the following hazards should be assumed:[15]

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place under an inert atmosphere as recommended.[4]

Conclusion

This compound is a strategically designed and highly valuable building block for organic synthesis and medicinal chemistry. Its pre-installed functionalities—a reactive iodo group for cross-coupling, a modulating methoxy group, and a protected amine for subsequent elaboration—provide an efficient and versatile platform for the synthesis of complex, polysubstituted pyridines. The synthetic pathways and reaction protocols outlined in this guide demonstrate its broad utility in modern C-C, C-N, and C-alkynyl bond-forming reactions. For researchers and drug development professionals, this compound represents a powerful tool for accelerating the discovery of novel therapeutic agents by enabling rapid SAR exploration and the construction of diverse chemical libraries based on a privileged heterocyclic scaffold.

References

-

J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

-

ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

PrepChem.com. (n.d.). Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

NIH. (n.d.). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Retrieved from [Link]

-

NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

NIH. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]

- Google Patents. (n.d.). US 8,357,808 B2.

-

ResearchGate. (n.d.). Substituted pyridines as privileged structures. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate. Retrieved from [Link]

-

NIH. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved from [Link]

-

NIH. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Thieme. (n.d.). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

ScienceDirect. (n.d.). a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

-

PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Retrieved from [Link]

- Google Patents. (n.d.). US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Retrieved from [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. achmem.com [achmem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jkchemical.com [jkchemical.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate | C10H12ClIN2O2 | CID 53415320 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway to tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, a key building block in modern medicinal chemistry. We will dissect a robust and logical three-step synthesis, beginning with the strategic preparation of the core intermediate, 2-methoxypyridin-3-amine. Subsequent sections offer a detailed examination of the regioselective iodination and the final Boc-protection. This document emphasizes the underlying chemical principles, causality behind procedural choices, and provides detailed, field-tested protocols for researchers and drug development professionals.

Introduction and Strategic Overview

The title compound, this compound, represents a class of highly functionalized pyridine derivatives that are invaluable in the synthesis of complex pharmaceutical agents. The strategic placement of methoxy, protected amine, and iodo groups on the pyridine ring offers multiple points for diversification, particularly through cross-coupling reactions at the iodo-position.

Our synthetic strategy is predicated on a linear, three-step sequence that efficiently builds the target molecule from a commercially available precursor. The core logic is to first establish the 2-methoxy and 3-amino substitution pattern, followed by a regioselective iodination at the C-4 position, and culminating in the protection of the amine functionality. This approach ensures high yields and minimizes the formation of isomeric impurities.

Caption: Overall synthetic workflow for the target carbamate.

Synthesis of Key Intermediates

The success of this synthesis hinges on the efficient preparation of two key intermediates: 2-Methoxypyridin-3-amine and 4-Iodo-2-methoxypyridin-3-amine .

Step 1: Preparation of 2-Methoxypyridin-3-amine (Intermediate 2)

The journey begins with the synthesis of the foundational building block, 2-methoxypyridin-3-amine. A reliable method involves the methylation of 2-hydroxy-3-nitropyridine followed by the reduction of the nitro group.[1][2]

-

Causality of Experimental Choices:

-

Methylation First: Methylation of 2-hydroxy-3-nitropyridine to 2-methoxy-3-nitropyridine is performed prior to nitro reduction.[2] This sequence is crucial because the conditions for nitro group reduction (e.g., catalytic hydrogenation) are generally milder and more compatible with the methoxy ether than the reverse sequence would be.

-

Reduction Method: The reduction of the nitro group in 2-methoxy-3-nitropyridine to an amine is a standard transformation.[1] Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (like tin(II) chloride in HCl) are common, effective methods.[3] Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation.

-

Caption: Logical flow for the synthesis of 2-Methoxypyridin-3-amine.

Step 2: Regioselective Iodination to 4-Iodo-2-methoxypyridin-3-amine (Intermediate 3)

With 2-methoxypyridin-3-amine in hand, the next critical step is the introduction of an iodine atom at the C-4 position. This is achieved through electrophilic aromatic substitution.

-